molecular formula C7H10BrNOS B13553959 1-Amino-3-(5-bromothiophen-2-yl)propan-2-ol

1-Amino-3-(5-bromothiophen-2-yl)propan-2-ol

Cat. No.: B13553959
M. Wt: 236.13 g/mol
InChI Key: YLTUCUFBWQZJIY-UHFFFAOYSA-N
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Description

1-Amino-3-(5-bromothiophen-2-yl)propan-2-ol is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom and an amino alcohol side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5-bromothiophene-2-carbaldehyde with an appropriate amine and reducing agent to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(5-bromothiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino alcohol group may yield ketones or aldehydes, while substitution of the bromine atom can introduce various functional groups .

Scientific Research Applications

1-Amino-3-(5-bromothiophen-2-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-(5-bromothiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-(5-bromothiophen-2-yl)propan-2-ol is unique due to the presence of both the brominated thiophene ring and the amino alcohol side chain. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .

Properties

Molecular Formula

C7H10BrNOS

Molecular Weight

236.13 g/mol

IUPAC Name

1-amino-3-(5-bromothiophen-2-yl)propan-2-ol

InChI

InChI=1S/C7H10BrNOS/c8-7-2-1-6(11-7)3-5(10)4-9/h1-2,5,10H,3-4,9H2

InChI Key

YLTUCUFBWQZJIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CC(CN)O

Origin of Product

United States

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